(1H-Pyrazol-4-yl)(1,2-thiazol-3-yl)methanol
CAS No.:
Cat. No.: VC17875765
Molecular Formula: C7H7N3OS
Molecular Weight: 181.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3OS |
|---|---|
| Molecular Weight | 181.22 g/mol |
| IUPAC Name | 1H-pyrazol-4-yl(1,2-thiazol-3-yl)methanol |
| Standard InChI | InChI=1S/C7H7N3OS/c11-7(5-3-8-9-4-5)6-1-2-12-10-6/h1-4,7,11H,(H,8,9) |
| Standard InChI Key | WGSQWGVABUCMGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CSN=C1C(C2=CNN=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1H-pyrazol-4-yl(1,2-thiazol-3-yl)methanol, reflects its bicyclic architecture: a pyrazole ring substituted at the 4-position and a thiazole ring at the 3-position, linked via a hydroxymethylene bridge. Its canonical SMILES representation, , encodes the connectivity of atoms, while the InChIKey provides a unique identifier for chemical databases.
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.22 g/mol |
| CAS Number | Not publicly disclosed |
| PubChem CID | 130786491 |
| Topological Polar Surface Area | 92.4 Ų |
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) studies of analogous pyrazole-thiazole hybrids reveal distinct spectral patterns. For instance, the -NMR spectrum of 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole shows aromatic protons resonating between δ 7.14–7.97 ppm, with coupling constants confirming heterocyclic ring substitution . X-ray diffraction analyses of related structures, such as (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, demonstrate planar geometries stabilized by intramolecular hydrogen bonds .
Synthetic Methodologies
General Synthesis Pathways
The synthesis of (1H-pyrazol-4-yl)(1,2-thiazol-3-yl)methanol typically involves sequential cyclization and functionalization steps:
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Formation of Pyrazole Core: Ethyl 2,4-dioxo-4-arylbutanoates react with phenylhydrazine in ethanol to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates .
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Reduction to Methanol Derivatives: Lithium aluminum hydride (LiAlH) reduces the carboethoxy group to a hydroxymethylene moiety .
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Thiazole Ring Construction: Cyclocondensation of carbothioamides with phenacyl bromides in ethanol completes the thiazole component .
Table 2: Representative Synthetic Derivatives and Yields
| Compound | R | R | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 10a | H | H | 85 | 198–200 |
| 10b | H | Cl | 76 | 180–182 |
| 10j | 4-Cl | F | 65 | 158–160 |
Optimization Strategies
Reaction parameters such as solvent polarity (e.g., tetrahydrofuran vs. dimethyl sulfoxide) and oxidizing agents (e.g., IBX vs. PCC) critically influence yields. For example, IBX-mediated oxidation of pyrazolyl-methanols to carbaldehydes achieves 70–80% efficiency, while PCC under similar conditions results in over-oxidation .
Biological Activity and Mechanism of Action
Antimicrobial Properties
Screening of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles against Staphylococcus aureus and Escherichia coli reveals minimum inhibitory concentrations (MICs) as low as 8 µg/mL, comparable to ciprofloxacin . The thiazole ring’s sulfur atom enhances membrane permeability, while the pyrazole moiety disrupts bacterial DNA gyrase activity .
Comparative Analysis with Structural Analogs
Methoxy-Substituted Variants
(3-Methoxy-1,2-thiazol-4-yl)(1H-pyrazol-4-yl)methanol (), a structural analog, demonstrates altered pharmacokinetics due to the methoxy group’s electron-donating effects. Its logP value (1.9) exceeds the parent compound’s (1.5), suggesting improved lipophilicity .
Hybrids with Extended Conjugation
(E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one incorporates an α,β-unsaturated ketone, shifting UV-Vis absorption to 320 nm and enhancing photosensitivity .
Research Challenges and Future Directions
Solubility and Bioavailability
Despite promising activity, the compound’s aqueous solubility (0.2 mg/mL at pH 7.4) limits in vivo efficacy. Prodrug strategies, such as phosphate esterification, are under investigation to improve pharmacokinetics .
Target Identification
CRISPR-Cas9 screens and chemoproteomic profiling are needed to map off-target interactions, particularly with cytochrome P450 enzymes implicated in hepatotoxicity .
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